N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Description
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-5-25-15(4)17(14(3)22-25)10-20-19(26)18-12-24(23-21-18)11-16-9-7-6-8-13(16)2/h6-9,12H,5,10-11H2,1-4H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVBMPPYFPOZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and triazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by alkylation to introduce the ethyl and methyl groups. The triazole ring is often formed via a cyclization reaction involving an azide and an alkyne. The final step involves coupling the two rings through a carboxamide linkage, which can be achieved using standard amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of enzyme inhibition, as its structure allows it to interact with various biological targets.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition through competitive binding or receptor modulation through allosteric interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-bromophenyl)methyl]triazole-4-carboxamide
Uniqueness
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is unique due to the specific substitution pattern on the pyrazole and triazole rings, as well as the presence of the carboxamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
